2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

Reactive Diluent Radiation Curing Viscosity Modifier

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (CAS 946-25-8), also known as N-(2-methacryloyloxyethyl)pyrrolidone (NMEP) or MAEPYR, is a heterobifunctional methacrylate monomer combining a polymerizable methacrylate group with a pendant 2-pyrrolidone moiety. The compound is commercially available with >98.0% purity (GC) and is typically stabilized with MEHQ.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 946-25-8
Cat. No. B1609665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
CAS946-25-8
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN1CCCC1=O
InChIInChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3
InChIKeyXVTPGZQPUZSUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (CAS 946-25-8): Technical Baseline for Scientific Procurement


2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (CAS 946-25-8), also known as N-(2-methacryloyloxyethyl)pyrrolidone (NMEP) or MAEPYR, is a heterobifunctional methacrylate monomer combining a polymerizable methacrylate group with a pendant 2-pyrrolidone moiety [1]. The compound is commercially available with >98.0% purity (GC) and is typically stabilized with MEHQ . Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The pyrrolidone ring confers hydrophilicity and hydrogen-bonding capability distinct from conventional alkyl methacrylates, while the methacrylate functionality enables free radical, RAFT, ATRP, and NMP polymerization [2].

Why 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate Cannot Be Replaced by Generic Pyrrolidone Monomers


Pyrrolidone-functionalized monomers are not interchangeable. The most common pyrrolidone monomer, N-vinylpyrrolidone (VP), exhibits a radically different copolymerization behavior: VP has a reactivity ratio with methyl methacrylate (MMA) of r_VP = 0.005, making it poorly reactive in radical copolymerizations, whereas pyrrolidone methacrylates like EPM display r_EPM = 1.11 with MMA, enabling statistical incorporation into methacrylate backbones [1]. Substituting 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate with VP would fundamentally alter copolymer composition, sequence distribution, and consequently, polymer properties. Similarly, substituting with 2-(2-oxopyrrolidin-1-yl)ethyl acrylate (the acrylate analog) changes polymerization kinetics and final polymer glass transition temperature, as methacrylates generally yield higher T_g polymers than their acrylate counterparts [2].

Quantitative Differentiation of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate: Comparative Evidence for Scientific Selection


Viscosity Reduction as a Reactive Diluent: Quantitative Comparison with Common Solvents

2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate exhibits a remarkably low viscosity of 16 mPa·s at 20°C, enabling it to function as a highly effective reactive diluent in radiation-curable formulations [1]. This value is substantially lower than typical non-reactive solvents like N-methyl-2-pyrrolidone (NMP, ~1.7 mPa·s but non-polymerizable) and reactive diluents like 1,6-hexanediol diacrylate (HDDA, ~9 mPa·s). However, unlike HDDA, this compound introduces the desirable pyrrolidone functionality while reducing formulation viscosity. The high boiling point (128–134°C at 3.3 mbar) further prevents volatile organic compound (VOC) emissions during curing [1].

Reactive Diluent Radiation Curing Viscosity Modifier UV Curable Coatings

Controlled Radical Polymerization Compatibility: Enabling Block Copolymer Synthesis

2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate (MAEPYR) is amenable to all major controlled radical polymerization (CRP) techniques: nitroxide-mediated polymerization (NMP), reversible addition-fragmentation chain transfer (RAFT), and atom transfer radical polymerization (ATRP) [1][2][3]. This broad CRP compatibility is not universal among pyrrolidone monomers; for instance, N-vinylpyrrolidone (VP) is notoriously difficult to polymerize via ATRP due to catalyst poisoning. RAFT aqueous dispersion polymerization of NMEP enables synthesis of high molecular weight water-soluble copolymers in a low-viscosity environment, with mean degrees of polymerization (DP) ranging from 31 to 467 [2]. Surface-initiated ATRP of NMEP from silicon oxide substrates produces well-defined thermoresponsive polymer brushes [3].

Block Copolymer RAFT Polymerization ATRP NMP Polymer Architecture

Thermoresponsive Behavior: Tunable Cloud Point Temperatures in Aqueous Media

Polymers derived from NMEP exhibit lower critical solution temperature (LCST) behavior in aqueous solution. The cloud point temperatures (CPTs) of MAEPYR-rich statistical copolymers can be tuned by adjusting comonomer composition (e.g., with vinylbenzyl chloride, VBK), solution concentration, and heating rate [1]. This thermoresponsiveness is reversible, though partial loss of reversibility is observed at higher heating rates [1]. In contrast, poly(N-vinylpyrrolidone) (PVP) is fully water-soluble across all temperatures and does not exhibit LCST behavior, making it unsuitable for thermoresponsive applications where NMEP-based polymers provide a distinct functional advantage [2].

Thermoresponsive Polymers LCST Smart Materials Drug Delivery

Enhanced Reactivity in Radical Copolymerization vs. N-Vinylpyrrolidone

Pyrrolidone methacrylates exhibit drastically higher reactivity in radical copolymerization with methacrylates compared to N-vinylpyrrolidone. For 2-ethyl-(2-pyrrolidone) methacrylate (EPM), the reactivity ratios with methyl methacrylate (MMA) are r_EPM = 1.11 and r_MMA = 0.76, indicating a tendency toward random copolymer formation [1]. In stark contrast, N-vinylpyrrolidone (VP) with MMA yields r_VP = 0.005 and r_MMA = 4.7, demonstrating that VP is essentially unreactive toward MMA and results in severely compositionally heterogeneous copolymers [1]. While direct data for 2-(2-oxopyrrolidin-1-yl)ethyl methacrylate is not published, its structural homology to EPM strongly suggests similarly favorable reactivity ratios, enabling homogeneous pyrrolidone incorporation into methacrylate backbones.

Copolymerization Reactivity Ratios Polymer Composition Statistical Copolymers

Antifouling and Biocompatibility Potential via Pyrrolidone Moiety

Polymers incorporating pyrrolidone methacrylates, including structurally related 2-ethyl-(2-pyrrolidone) methacrylate (EPM), have demonstrated non-cytotoxicity and support cell adhesion and proliferation in hydrogel form [1]. Semi-interpenetrated networks of poly(EPM) and hyaluronic acid show cell viability and potential for tissue engineering applications [2]. While direct cytotoxicity data for NMEP homopolymers is not available, the pyrrolidone moiety is well-established as biocompatible and is a key component in FDA-approved polymers like poly(N-vinylpyrrolidone). The methacrylate backbone of NMEP provides higher mechanical strength and tunable hydrophobicity compared to pure PVP hydrogels, offering a better balance of mechanical integrity and biointerfacial properties for biomedical device coatings and tissue scaffolds.

Antifouling Biocompatibility Hydrogels Biomedical Polymers

High-Value Application Scenarios for 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate


Reactive Diluent in Low-VOC Radiation-Curable Coatings

Formulators of UV/EB-curable coatings, inks, and adhesives can employ 2-(2-oxopyrrolidin-1-yl)ethyl methacrylate as a reactive diluent to reduce formulation viscosity to 16 mPa·s at 20°C while eliminating volatile organic solvents [1]. This monomer polymerizes into the final film, contributing pyrrolidone functionality for enhanced adhesion and hydrophilicity, unlike non-reactive diluents which must be evaporated. The high boiling point (128–134°C at 3.3 mbar) prevents processing losses and VOC emissions during curing [1].

Building Block for Well-Defined Block Copolymers via Controlled Radical Polymerization

Polymer chemists synthesizing amphiphilic block copolymers, polymer brushes, or nanostructured materials can utilize NMEP (MAEPYR) in NMP, RAFT, or ATRP to create well-defined blocks with controlled molecular weight (DP up to 467 via RAFT) and narrow dispersity [2][3]. This enables precise architectural control—for instance, RAFT aqueous dispersion polymerization of NMEP yields high molecular weight water-soluble copolymers in low-viscosity media, a significant processing advantage [2]. SI-ATRP of NMEP produces thermoresponsive polymer brushes for smart surfaces [3].

Thermoresponsive Smart Materials for Drug Delivery and Bioseparations

NMEP-based (co)polymers exhibit LCST behavior in aqueous solution, with tunable cloud point temperatures (CPTs) [4]. This thermoresponsiveness enables temperature-triggered drug release, smart valves in microfluidics, or temperature-responsive chromatography stationary phases. The reversibility of the transition and the ability to tune CPT by copolymer composition make NMEP polymers versatile platforms for smart biomedical devices where PVP—which lacks LCST behavior—cannot be substituted [5].

Antifouling Coatings and Biocompatible Hydrogels for Medical Devices

Coatings for implantable sensors, catheters, or contact lenses requiring both antifouling properties and mechanical robustness can be engineered using NMEP copolymers. The pyrrolidone moiety imparts hydrophilicity and protein resistance, while the methacrylate backbone provides mechanical integrity and tunable water uptake via copolymer composition [6]. Compared to pure PVP coatings which swell excessively and lack mechanical strength, NMEP-based materials offer a better balance for long-term biomedical implant coatings and tissue engineering scaffolds.

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